3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS No.: 882-65-5
Cat. No.: VC15958933
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882-65-5 |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15) |
| Standard InChI Key | KDSCHUFYKGKZPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(CC1)C(=O)N(C(=O)N2)CO |
Introduction
Structural Characterization
Molecular Architecture
The compound features a spiro[4.5]decane core, where the hydantoin ring (1,3-diazaspiro) is fused to a cyclohexane moiety. Key structural attributes include:
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Functional groups: A hydroxymethyl (-CH₂OH) substituent at position 3 and a methyl group at position 8 .
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Stereochemistry: The spiro junction imposes conformational rigidity, while the hydroxymethyl group introduces polarity.
Table 1: Structural identifiers
| Property | Value |
|---|---|
| SMILES | CC1CCC2(CC1)C(=O)N(C(=O)N2)CO |
| InChI | InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15) |
| InChIKey | KDSCHUFYKGKZPC-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | 149.2 ([M+H]+) |
*Collision cross-section data derived from ion mobility spectrometry predictions .
Synthetic Considerations
Challenges in Synthesis
While no direct synthetic route for this compound is documented, analogous spirohydantoins are typically synthesized via:
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Cyclocondensation: Urea derivatives reacting with ketones or aldehydes under acidic conditions .
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Multicomponent reactions: Employing diethyl oxalate, ammonium carbonate, and amines, as seen in related spiro systems .
A patent describing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis (yield: 75–80%) highlights the use of diethyl oxalate, urea, and ammonium carbonate in methanol, avoiding toxic reagents like sodium cyanide . This method’s adaptability suggests potential pathways for synthesizing the hydroxymethyl variant through modified intermediates.
Hypothetical Route
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Primary reaction: Diethyl oxalate, urea, and ammonium carbonate form a hydantoin precursor .
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Functionalization: Introducing a hydroxymethyl group via Mannich reaction or aldehyde condensation.
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Cyclization: Acid-catalyzed spiro ring closure.
Physicochemical Properties
Predicted Behavior
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Solubility: Moderate polarity from the hydroxymethyl group suggests solubility in polar aprotic solvents (e.g., DMSO, methanol).
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Stability: Hydantoin rings are generally stable under physiological conditions but may undergo hydrolysis under strong acidic/basic conditions.
Table 2: Ion mobility data (adducts)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.12337 | 149.2 |
| [M+Na]+ | 235.10531 | 157.6 |
| [M-H]- | 211.10881 | 148.3 |
Research Gaps and Future Directions
Unanswered Questions
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Synthetic optimization: Scalable routes for 3-hydroxymethyl substitution.
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Biological screening: Anticonvulsant, anticancer, or antimicrobial activity.
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Crystallography: Confirm stereochemistry and intermolecular interactions.
Recommendations
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Fragment-based design: Leverage spirocyclic rigidity in kinase inhibitors.
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Safety profiling: Assess toxicity using in vitro hepatocyte models.
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